2-Amino-4-chloropent-4-enoic acid hydrochloride
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Overview
Description
“2-Amino-4-chloropent-4-enoic acid hydrochloride” is a modified amino acid . It has a molecular weight of 186.04 .
Molecular Structure Analysis
The InChI code for “2-Amino-4-chloropent-4-enoic acid hydrochloride” is1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m0./s1
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4-chloropent-4-enoic acid hydrochloride” include a molecular weight of 186.04 . It appears as a powder . For more detailed properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research indicates the potential of 2-amino-4-chloropent-4-enoic acid hydrochloride in the synthesis of various chemical derivatives. For instance, derivatives of 2-amino-4-pentenoic acid (allylglycine), a related compound, have been efficiently resolved using enzymatic processes. These derivatives are then transformed through chemical reactions to yield compounds like 4-hydroxyproline derivatives, which are significant in the field of organic chemistry due to their structural complexity and potential applications (Krishnamurthy et al., 2014).
Synthesis of Fluorinated Amino Acids
The synthesis of valuable fluorinated amino acids, which are important in pharmaceutical research, has been achieved starting from related compounds. A study demonstrates the conversion of a specific acid to chiral oxazoline, followed by a series of chemical transformations, to yield fluorinated amino acids. These compounds are obtained as pure hydrochloride salts, highlighting the utility of similar chemical structures in synthesizing novel compounds (Pigza et al., 2009).
Development of Novel Fluorescence Probes
The development of novel fluorescence probes, essential in biological and chemical applications, has been aided by the synthesis of benzoic acid derivatives. These probes, capable of detecting reactive oxygen species, demonstrate the applicability of similar chloro and amino acid derivatives in creating tools for advanced scientific research (Setsukinai et al., 2003).
Biological Screening and DNA Interaction Studies
Compounds synthesized from related chloro and amino acids have been investigated for their biological activities. These include interactions with DNA, cytotoxicity, antitumor, and antioxidant activities. Such studies illustrate the potential biomedical applications of these compounds, showcasing their relevance in drug discovery and molecular biology (Sirajuddin et al., 2015).
Safety and Hazards
The safety information indicates that “2-Amino-4-chloropent-4-enoic acid hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to handle this compound with appropriate safety measures.
Relevant Papers The search results do not provide specific peer-reviewed papers related to “2-Amino-4-chloropent-4-enoic acid hydrochloride”. For a comprehensive review of the literature, it’s recommended to conduct a thorough search in scientific databases such as PubMed, Web of Science, and others .
properties
IUPAC Name |
2-amino-4-chloropent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMSWEQNFYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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